
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a synthetic phospholipid compound. It is characterized by the presence of two phytanoyl chains attached to the glycerol backbone, with a phospho-L-serine head group. This compound is commonly used in the preparation of lipid bilayers and liposomes, which are essential in various biochemical and biophysical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the following steps:
Preparation of Phytanoyl Chloride: Phytanic acid is converted to phytanoyl chloride using thionyl chloride or oxalyl chloride.
Esterification: The phytanoyl chloride is then reacted with glycerol to form 1,2-diphytanoyl-sn-glycerol.
Phosphorylation: The 1,2-diphytanoyl-sn-glycerol is phosphorylated using phosphorus oxychloride (POCl3) to form 1,2-diphytanoyl-sn-glycero-3-phosphate.
Coupling with L-Serine: The phosphate group is then coupled with L-serine in the presence of a base such as triethylamine to form 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine.
Sodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of phytanic acid and glycerophospho-L-serine.
Oxidation: The phytanoyl chains can undergo oxidation reactions, particularly at the terminal methyl groups, forming carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where the serine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of catalysts like triethylamine.
Major Products
Hydrolysis: Phytanic acid and glycerophospho-L-serine.
Oxidation: Carboxylic acids derived from the oxidation of phytanoyl chains.
Substitution: Modified phospholipids with different head groups.
Applications De Recherche Scientifique
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Essential in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in artificial membranes.
Industry: Utilized in the formulation of cosmetic products and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipids and proteins within the membrane, affecting their function and activity. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this phospholipid.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt): Similar structure but with palmitoyl chains instead of phytanoyl chains.
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains oleoyl chains, leading to different physical properties.
1,2-distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Features stearoyl chains, resulting in higher melting points.
Uniqueness
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its branched phytanoyl chains, which confer distinct properties such as increased membrane fluidity and resistance to oxidation. These characteristics make it particularly useful in studies involving membrane dynamics and stability.
Propriétés
Formule moléculaire |
C46H88NNa2O10P |
|---|---|
Poids moléculaire |
892.1 g/mol |
Nom IUPAC |
disodium;2-amino-3-[2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C46H90NO10P.2Na/c1-34(2)17-11-19-36(5)21-13-23-38(7)25-15-27-40(9)29-44(48)54-31-42(32-55-58(52,53)56-33-43(47)46(50)51)57-45(49)30-41(10)28-16-26-39(8)24-14-22-37(6)20-12-18-35(3)4;;/h34-43H,11-33,47H2,1-10H3,(H,50,51)(H,52,53);;/q;2*+1/p-2 |
Clé InChI |
MBNBIPFVPCWBKZ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
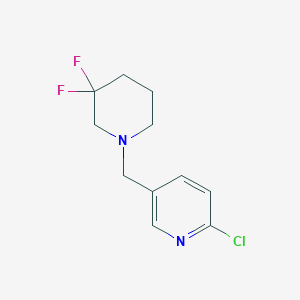
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)

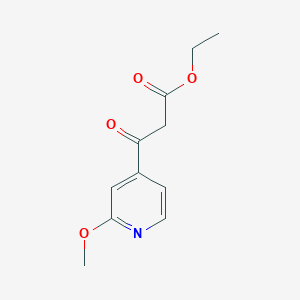

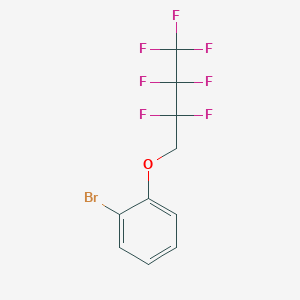
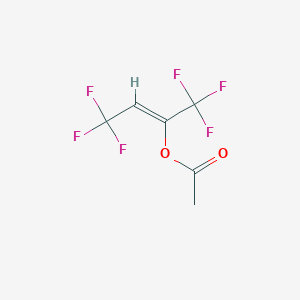
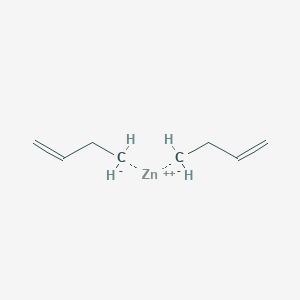

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)


